molecular formula C13H7Br2IN2O B2651466 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine CAS No. 586996-09-0

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2651466
CAS No.: 586996-09-0
M. Wt: 493.924
InChI Key: TXPCHCMBWCKGKZ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains bromine, iodine, and nitrogen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine
  • 4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
  • 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine

Uniqueness

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological activity compared to its analogs. The combination of these halogens allows for versatile chemical modifications and enhances its potential in various applications .

Properties

IUPAC Name

4,6-dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPCHCMBWCKGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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